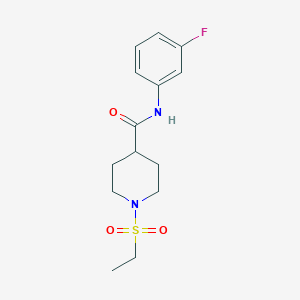![molecular formula C24H29ClN2O4S B4111716 2-[4-chloro-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methylphenoxy]-N-cyclohexylacetamide](/img/structure/B4111716.png)
2-[4-chloro-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methylphenoxy]-N-cyclohexylacetamide
Vue d'ensemble
Description
2-[4-chloro-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methylphenoxy]-N-cyclohexylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-substituted phenoxy group, an isoquinolinylsulfonyl moiety, and a cyclohexylacetamide group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-chloro-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methylphenoxy]-N-cyclohexylacetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route starts with the preparation of the isoquinolinylsulfonyl intermediate, followed by its coupling with a chloro-substituted phenol derivative. The final step involves the acylation of the resulting compound with cyclohexylacetamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-chloro-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methylphenoxy]-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.
Applications De Recherche Scientifique
2-[4-chloro-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methylphenoxy]-N-cyclohexylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[4-chloro-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methylphenoxy]-N-cyclohexylacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-[4-chloro-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methylphenoxy]-N-cyclohexylacetamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and molecular architecture. This allows it to exhibit distinct chemical and biological properties compared to other similar compounds.
Propriétés
IUPAC Name |
2-[4-chloro-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methylphenoxy]-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN2O4S/c1-17-13-21(25)23(14-22(17)31-16-24(28)26-20-9-3-2-4-10-20)32(29,30)27-12-11-18-7-5-6-8-19(18)15-27/h5-8,13-14,20H,2-4,9-12,15-16H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLJYHFQPQJYED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OCC(=O)NC2CCCCC2)S(=O)(=O)N3CCC4=CC=CC=C4C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 5-{[2-(pyrrolidin-1-ylmethyl)-1,3-thiazol-5-yl]carbonyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B4111634.png)
![3-(4-methoxyphenoxy)-N-{4-[(2-naphthyloxy)methyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B4111638.png)
![N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4111643.png)
![5-bromo-2-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4111664.png)

![4-methyl-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]-3-piperidin-1-ylsulfonylbenzamide](/img/structure/B4111684.png)
![Ethyl 3-bromo-4-({[4-(4-methyl-2-nitroanilino)-4-oxobutanoyl]oxy}methyl)benzoate](/img/structure/B4111690.png)
![methyl 3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate](/img/structure/B4111691.png)
![5-bromo-2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4111700.png)
![3-[[2-(2,6-Dimethylphenoxy)acetyl]amino]-2-methylbenzoic acid](/img/structure/B4111702.png)
![2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B4111709.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide](/img/structure/B4111713.png)
![5-[(4-Nitrophenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole](/img/structure/B4111720.png)
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B4111725.png)
